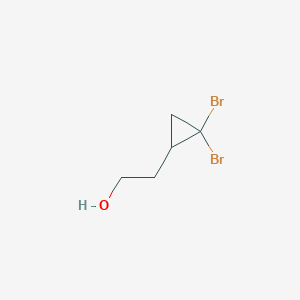
2-(2,2-Dibromocyclopropyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dibromocyclopropyl)ethanol is an organic compound with the molecular formula C5H8Br2O. It features a cyclopropane ring substituted with two bromine atoms and an ethanol group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2-(2,2-Dibromocyclopropyl)ethanol can be synthesized through the dibromocyclopropanation of unsaturated alcohols. This process involves the addition of dibromocarbene to alkenes under phase-transfer conditions. Typically, a strong base such as 50% sodium hydroxide (NaOH) is used, along with vigorous stirring and extended reaction times. The reaction can also be performed under ambient conditions using continuous flow chemistry with 40% NaOH as the base .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar methods but optimized for large-scale production. Continuous flow chemistry is particularly advantageous for industrial applications due to its efficiency and scalability. The use of phase-transfer catalysts can further enhance the reaction’s yield and selectivity .
化学反应分析
Types of Reactions
2-(2,2-Dibromocyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dibromo group can be reduced to form monobromocyclopropyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent (chromic acid in sulfuric acid) and potassium permanganate.
Reduction: Methyllithium (MeLi) is often used for the reduction of dibromo groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: 2-(2,2-Dibromocyclopropyl)acetaldehyde or 2-(2,2-Dibromocyclopropyl)acetic acid.
Reduction: 2-(2-Bromocyclopropyl)ethanol.
Substitution: 2-(2,2-Dialkylcyclopropyl)ethanol or 2-(2,2-Diarylcyclopropyl)ethanol.
科学研究应用
2-(2,2-Dibromocyclopropyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,2-Dibromocyclopropyl)ethanol involves its reactivity due to the presence of the dibromocyclopropyl group. This group can undergo various transformations, such as ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, including enzymes and receptors, thereby exerting their effects .
相似化合物的比较
Similar Compounds
2,2-Dibromocyclopropyl carboxylic acids: These compounds share the dibromocyclopropyl group but differ in their functional groups.
2-(2,2-Dichlorocyclopropyl)ethanol: Similar structure but with chlorine atoms instead of bromine.
2-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethanol: A derivative with additional methyl groups on the cyclopropane ring.
Uniqueness
2-(2,2-Dibromocyclopropyl)ethanol is unique due to its specific combination of the dibromocyclopropyl group and the ethanol moiety. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and industrial applications .
属性
IUPAC Name |
2-(2,2-dibromocyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBATZDRKFBSYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














